NAPHTHO(2,3-b)FURAN, 9-BROMO-2-NITRO-
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Overview
Description
9-BROMO-2-NITRONAPHTHO[2,3-B]FURAN is a heterocyclic aromatic compound that belongs to the class of naphthofurans This compound is characterized by the presence of a bromine atom at the 9th position and a nitro group at the 2nd position on the naphthofuran ring
Preparation Methods
The synthesis of 9-BROMO-2-NITRONAPHTHO[2,3-B]FURAN can be achieved through several synthetic routes. One common method involves the selective nitration of 3-methoxynaphtho[2,3-b]furan followed by bromination. The nitration is typically carried out using tert-butyllithium and trimethyltin chloride, which leads to the formation of intermediate trimethylstannyl-naphtho[2,3-b]furan. This intermediate then reacts with tetranitromethane to yield 3-methoxy-2-nitronaphtho[2,3-b]furan, which is subsequently brominated to obtain the final product .
Chemical Reactions Analysis
9-BROMO-2-NITRONAPHTHO[2,3-B]FURAN undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphtho[2,3-b]furan-4,9-diones.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions, reducing agents like hydrogen or hydrazine for reduction, and oxidizing agents such as potassium permanganate for oxidation .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 9-BROMO-2-NITRONAPHTHO[2,3-B]FURAN involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The bromine atom can participate in halogen bonding, which enhances the compound’s binding affinity to specific targets .
Comparison with Similar Compounds
9-BROMO-2-NITRONAPHTHO[2,3-B]FURAN can be compared with other naphthofuran derivatives such as:
3-Methoxy-2-nitronaphtho[2,3-b]furan: Similar in structure but lacks the bromine atom.
Naphtho[2,3-b]furan-4,9-diones: These compounds have different functional groups and exhibit distinct biological activities.
2-Nitrobenzofurans: These compounds share the nitro group but have a different core structure.
The uniqueness of 9-BROMO-2-NITRONAPHTHO[2,3-B]FURAN lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
CAS No. |
75965-80-9 |
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Molecular Formula |
C12H6BrNO3 |
Molecular Weight |
292.08 g/mol |
IUPAC Name |
9-bromo-2-nitrobenzo[f][1]benzofuran |
InChI |
InChI=1S/C12H6BrNO3/c13-11-9-4-2-1-3-7(9)5-8-6-10(14(15)16)17-12(8)11/h1-6H |
InChI Key |
OJWWHCKRWAGCOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(OC3=C2Br)[N+](=O)[O-] |
Origin of Product |
United States |
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